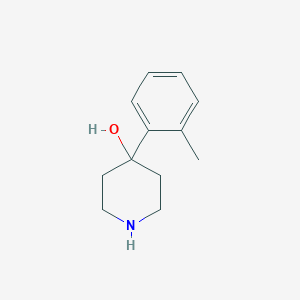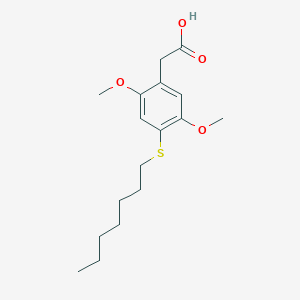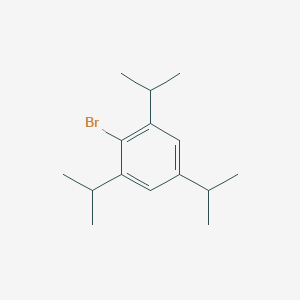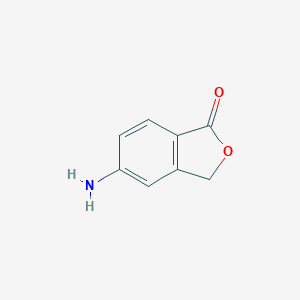
3-(1-哌啶基甲基)苯酚
概述
描述
“3-(1-Piperidinylmethyl)phenol” is a chemical compound with the linear formula C12H17NO . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
Phenoxypropylamines, including “3-(1-Piperidinylmethyl)phenol”, have been synthesized from N - {3- [3- (1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . The products have been characterized by elemental analysis, 1 H-NMR, and MS .
Molecular Structure Analysis
The molecular structure of “3-(1-Piperidinylmethyl)phenol” is represented by the linear formula C12H17NO . It has a molecular weight of 191.28 .
Chemical Reactions Analysis
Phenolic compounds, such as “3-(1-Piperidinylmethyl)phenol”, are known to undergo oxidation, yielding a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
“3-(1-Piperidinylmethyl)phenol” has a melting point of 137-138°C and a predicted boiling point of 308.1±17.0 °C . It has a predicted density of 1.097±0.06 g/cm3 . It is soluble in methanol .
科学研究应用
药物合成
该化合物用于合成苯氧丙胺类衍生物,这些衍生物在药物应用中很重要。 例如,它已被用于制备罗沙替丁乙酸盐的衍生物,提供诸如温和的反应条件和良好的产率等优点 .
哌啶衍生物在医药中的应用
哌啶衍生物,包括3-(1-哌啶基甲基)苯酚,已显示出几个重要的药效基团特征,并用于不同的治疗应用,如抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、止痛、抗炎、抗阿尔茨海默病和抗精神病治疗 .
作用机制
Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are potent proteolytic agents. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
安全和危害
未来方向
Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted phenolics is an important task of modern organic chemistry .
属性
IUPAC Name |
3-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBERFQYFWYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356602 | |
| Record name | 3-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73279-04-6 | |
| Record name | 3-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Hydroxybenzyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of an intramolecular hydrogen bond in 3-(1-Piperidinylmethyl)phenol influence its reactivity with the cumyloxyl radical?
A1: Unlike its counterparts 2-(1-piperidinylmethyl)phenol and 4-methoxy-2-(1-piperidinylmethyl)phenol, 3-(1-Piperidinylmethyl)phenol exhibits hydrogen atom transfer (HAT) from both the phenolic O-H and the α-C-H bonds when reacting with the cumyloxyl radical in acetonitrile. [] This suggests that the positioning of the piperidinylmethyl group relative to the phenolic OH group in 3-(1-Piperidinylmethyl)phenol results in a weaker intramolecular hydrogen bond, allowing for HAT from both sites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)










